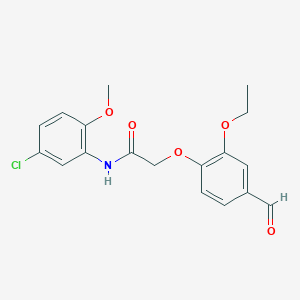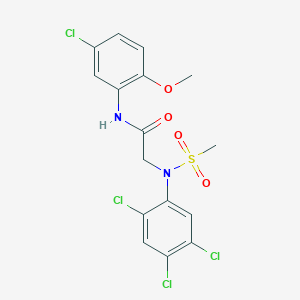
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound that is commonly referred to as CEF. This compound has been extensively studied due to its potential for use in scientific research applications. CEF is a synthetic compound that is used to study the mechanism of action of various biological processes.
Wirkmechanismus
CEF works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. CEF also inhibits the activity of certain receptors such as the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
CEF has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, improve glucose and lipid metabolism, and reduce the growth of cancer cells. CEF has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CEF is its ability to selectively inhibit the activity of certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes. However, one of the limitations of CEF is its potential toxicity. It is important to use appropriate safety measures when handling CEF in the laboratory.
Zukünftige Richtungen
There are several future directions for research on CEF. One area of research is to investigate the potential use of CEF as a treatment for various diseases such as cancer and neurodegenerative diseases. Another area of research is to develop new compounds based on the structure of CEF that have improved efficacy and reduced toxicity. Additionally, research could be conducted to investigate the potential use of CEF in combination with other drugs to enhance their therapeutic effects.
Conclusion:
In conclusion, CEF is a valuable tool for studying the mechanism of action of various biological processes. It has been shown to have a range of biochemical and physiological effects in the body, making it a potential treatment for various diseases. While there are limitations to the use of CEF in the laboratory, its potential for scientific research applications makes it an important compound for further investigation.
Wissenschaftliche Forschungsanwendungen
CEF is widely used in scientific research to study the mechanism of action of various biological processes. It has been shown to inhibit the activity of certain enzymes and receptors in the body. This makes it a valuable tool for studying the role of these enzymes and receptors in various biological processes such as cancer, inflammation, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-3-24-17-8-12(10-21)4-6-16(17)25-11-18(22)20-14-9-13(19)5-7-15(14)23-2/h4-10H,3,11H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWXTXNCVKUGPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(2-ethoxy-4-formylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-adamantyloxy)propyl]-3,3-diphenylpropanamide](/img/structure/B4187610.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4187614.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methylphenyl)ethyl]-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4187645.png)

![4-[(4-bromophenyl)sulfonyl]-5-(methylthio)-2-phenyl-1,3-oxazole](/img/structure/B4187672.png)

![N-isopropyl-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4187684.png)
![6-(3-bromophenyl)-3-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4187700.png)
![2-chloro-N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methylbenzamide](/img/structure/B4187708.png)


![4-[4-propyl-5-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4187724.png)